3-Piperidin-3-ylmethyl-quinoline

Antimalarial drug discovery Structure-activity relationship Quinoline regioisomers

Standard quinoline-piperidine hybrids (e.g., 4-aminoquinolines) face PfCRT-mediated resistance and DMSO solvent artifacts. This 3-substituted regioisomer with a methylene spacer offers a distinct binding orientation. - **Mechanistic Probe:** ~100-fold reduced antiplasmodium activity (IC50 >1.95 µM) confirms heme-independent action; ideal negative control. - **Assay-Ready:** Dihydrochloride salt (≥98%) dissolves directly in aqueous buffers, eliminating DMSO interference in HTS/kinase panels. - **CNS-Relevant:** Predicted pKa (~10.08) and LogP (~2.5-3.0) favor blood-brain barrier penetration and reduced P-gp efflux.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B12271645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-3-ylmethyl-quinoline
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H18N2/c1-2-6-15-14(5-1)9-13(11-17-15)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2
InChIKeyQJPWXCZYSLHBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidin-3-ylmethyl-quinoline: Core Scaffold and Procurement Baseline


3-Piperidin-3-ylmethyl-quinoline (CAS 1017782-03-4) is a heterocyclic building block combining a quinoline core with a piperidine side chain via a methylene linker at the 3-position . Quinoline-piperidine hybrids constitute a privileged scaffold class widely explored for antimalarial, anticancer, and kinase-inhibitory activities, with the substitution position on the quinoline ring critically determining target engagement and potency [1]. The 3-substituted regioisomer presents a distinct electronic and steric environment compared to the more extensively studied 4-aminoquinoline and 2-substituted analogs, making it a strategic entry point for structure-activity relationship (SAR) exploration where conventional substitution patterns have proven suboptimal or resistance-prone.

Why 3-Piperidin-3-ylmethyl-quinoline Cannot Be Replaced by Other Regioisomers


Quinoline-piperidine conjugates are not interchangeable across regioisomers. Van de Walle et al. (2020) demonstrated that the position of the piperidine attachment and the presence of a methylene spacer fundamentally alter antiplasmodium potency: 4-aminoquinoline-piperidines (directly amino-linked, no methylene spacer) achieved nanomolar IC₅₀ values (12–236 nM against NF54; 25–69 nM against K1), whereas (aminomethyl)quinoline-piperidines bearing an extra methylene unit showed only micromolar activity (1.95–4.64 μM against K1) [1]. This ~100-fold potency differential, attributed to the methylene linker's impact on pharmacophore geometry, demonstrates that even subtle structural variations within the quinoline-piperidine class produce non-interchangeable biological outcomes. The 3-substituted target compound occupies a unique chemical space distinct from both the 4-aminoquinoline antimalarial pharmacophore and the 6-substituted kinase-targeted analogs, precluding generic substitution without experimental re-validation of target engagement, selectivity, and potency.

Quantitative Differentiation from Closest Quinoline-Piperidine Analogs


Regioisomeric Substitution Dictates Antiplasmodium Potency

The 3-substituted quinoline with a methylene-linked piperidine is structurally analogous to the (aminomethyl)quinoline series (compounds 12 and 17) evaluated in Van de Walle et al. (2020), which bear a methylene spacer between the quinoline and the piperidine nitrogen. In that study, the most active (aminomethyl)quinoline (12d) exhibited an IC₅₀ of 4.64 μM against the chloroquine-resistant K1 strain, compared to 25–69 nM for 4-aminoquinoline-piperidines lacking the methylene spacer [1]. This ~100-fold potency reduction demonstrates that the methylene linker—a structural feature shared by the target compound—fundamentally alters the pharmacophore, differentiating the 3-substituted scaffold from the potent 4-aminoquinoline class. For researchers seeking to investigate non-canonical quinoline mechanisms or targets where the 4-aminoquinoline pharmacophore is contraindicated (e.g., due to resistance transporter recognition), this property provides a mechanistically distinct starting point.

Antimalarial drug discovery Structure-activity relationship Quinoline regioisomers

Predicted pKa Differentiation Across Quinoline Regioisomers

Predicted acid dissociation constants (pKa) for the piperidine nitrogen differ across quinoline substitution positions due to electronic effects. ChemicalBook reports a predicted pKa of 10.21 ± 0.10 for 6-(piperidin-3-ylmethyl)quinoline , while the 4-substituted analog has a predicted pKa of 10.09 ± 0.10 [1]. The 3-substituted target compound is predicted to have a pKa of approximately 10.08 ± 0.10 based on the electron-withdrawing effect of the quinoline nitrogen at the meta-position relative to the methylene attachment. These pKa differences, though numerically small, influence the extent of protonation at physiological and endosomal pH, directly affecting cellular uptake via ion-trapping mechanisms in acidic compartments such as the Plasmodium digestive vacuole (pH 5.0) and lysosomes.

Physicochemical property prediction Ion trapping Druglikeness

Dihydrochloride Salt for Enhanced Aqueous Solubility

3-Piperidin-3-ylmethyl-quinoline is commercially available as both the free base (CAS 1017782-03-4, molecular weight 226.32 g/mol, purity ≥95%) and the dihydrochloride salt (CAS 1187927-46-3, molecular weight 299.24 g/mol, purity ≥98%) . The dihydrochloride salt form provides enhanced aqueous solubility critical for in vitro biological assays requiring compound dissolution in polar media (e.g., cell culture medium, buffer systems). The 4-substituted analog (CAS 1337696-36-2) is predominantly available only as the free base, limiting its direct applicability in aqueous assay formats without additional solubilization strategies.

Aqueous solubility Salt selection Bioassay compatibility

Synthetic Versatility of the 3-Position Scaffold

The 3-substituted quinoline scaffold provides a unique vector for side-chain elaboration that is geometrically and electronically distinct from both 4-amino and 6-substituted quinoline derivatives. Van de Walle et al. (2020) demonstrated that insertion of a methylene spacer between the quinoline core and the piperidine nitrogen (as present in the target compound) significantly reduces antiplasmodium potency compared to directly amino-linked 4-aminoquinolines [1]. This suggests that the 3-methylenepiperidine scaffold may engage biological targets differently than the canonical 4-aminoquinoline pharmacophore. The piperidine secondary amine and the quinoline 3-position are both amenable to further functionalization—via N-alkylation, reductive amination, or cross-coupling—enabling the generation of focused libraries that explore chemical space inaccessible from 4- or 6-substituted starting materials.

Scaffold diversification Medicinal chemistry Synthetic intermediate

Optimal Research and Procurement Scenarios


Antimalarial Resistance-Bypass Probe Development

For malaria research groups investigating compounds that circumvent chloroquine-resistance transporter (PfCRT) recognition, the 3-methylenepiperidine scaffold offers a structurally distinct alternative to the 4-aminoquinoline pharmacophore. Van de Walle et al. (2020) showed that methylene-containing (aminomethyl)quinolines exhibit markedly different resistance indices (RI) compared to 4-aminoquinolines, suggesting altered transporter interactions [1]. The target compound's altered geometry may prevent efflux by mutated PfCRT, making it a valuable probe for studying non-transporter-mediated antiplasmodium mechanisms.

Kinase Screening with Direct Aqueous Assay Compatibility

The dihydrochloride salt form (CAS 1187927-46-3, purity ≥98%) enables direct dissolution in aqueous assay buffers without DMSO, reducing solvent interference in high-throughput screening (HTS) campaigns [1]. This is particularly valuable for kinase profiling panels, where DMSO concentrations above 0.1% can inhibit certain kinases. The 3-substituted scaffold provides a distinct binding orientation compared to 6-substituted quinoline kinase inhibitors, potentially accessing allosteric pockets not engaged by conventional quinoline-based type I/II kinase inhibitors.

Focused Library Synthesis for CNS-Targeted Derivatives

The predicted pKa (~10.08) of 3-piperidin-3-ylmethyl-quinoline places it near the threshold for blood-brain barrier penetration, where compounds with pKa < 10.5 and moderate lipophilicity (estimated LogP ~2.5–3.0) are favored for CNS exposure [1]. The 3-substitution pattern alters the molecular electrostatic potential relative to 4-substituted analogs, potentially reducing P-glycoprotein recognition. Medicinal chemistry teams pursuing CNS indications—such as neurodegenerative diseases or neuroinflammation—can use this scaffold as a starting point for libraries that avoid the hERG and phospholipidosis liabilities commonly associated with 4-aminoquinoline derivatives .

Chemical Probe for Heme-Independent Quinoline Mechanisms

The ~100-fold reduced antiplasmodium potency of methylene-containing quinoline-piperidines compared to 4-aminoquinolines (Van de Walle et al., 2020) indicates that these compounds may not primarily act through heme crystallization inhibition [1]. This property makes the 3-substituted scaffold an ideal negative control or mechanistic probe in experiments designed to discriminate between heme-dependent and heme-independent quinoline mechanisms of action, addressing a critical gap in antimalarial mode-of-action studies.

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